molecular formula C15H15ClN6 B2935449 4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1021093-09-3

4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2935449
CAS No.: 1021093-09-3
M. Wt: 314.78
InChI Key: FWDKFLKVXJUIKS-UHFFFAOYSA-N
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Description

4-(4-(2-Chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a piperazine ring bearing a 2-chlorophenyl group. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c16-12-3-1-2-4-13(12)21-5-7-22(8-6-21)15-11-9-19-20-14(11)17-10-18-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDKFLKVXJUIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics and neuropharmacology. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H15ClN6
  • Molecular Weight : 314.77 g/mol
  • CAS Number : 1021093-09-3
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine scaffold that is known for its kinase inhibitory properties.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The pyrazolo[3,4-d]pyrimidine scaffold mimics purines and interacts with ATP-binding sites on kinases.

Antitumor Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent antitumor effects across various cancer cell lines. For instance, studies have shown that certain compounds within this class can significantly inhibit the proliferation of breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG2) cell lines.

Cell LineIC50 Value (nM)
MCF-745 - 97
HCT-1166 - 99
HepG248 - 90

These findings indicate that the compound can effectively reduce cell viability at nanomolar concentrations, suggesting a strong potential for development as an anticancer agent .

Neuropharmacological Effects

The compound also demonstrates affinity for dopamine receptors, particularly the D4 subtype. A related study reported an IC50 value of 0.057 nM for a similar piperazine derivative against the D4 receptor, indicating high selectivity and potential utility in treating neuropsychiatric disorders .

Case Study 1: Anticancer Activity

In a recent study focusing on the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, researchers identified several compounds with IC50 values below 100 nM against multiple cancer cell lines. The most potent compound was shown to induce apoptosis in HCT116 cells through cell cycle arrest and activation of caspase pathways .

Case Study 2: Dopamine Receptor Affinity

Another investigation highlighted the selectivity of piperazine derivatives for dopamine receptors. The compound exhibited a remarkable selectivity ratio (>10,000) for D4 over D2 receptors, suggesting its potential as a treatment for conditions like schizophrenia or ADHD without significant side effects associated with D2 receptor antagonism .

Comparison with Similar Compounds

Chlorophenyl Positional Isomers

  • 1-(2-Chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine ():
    Replacing the 2-chlorophenyl group with a 3-chlorophenyl on the piperazine ring alters steric and electronic interactions. The meta-chloro substitution may reduce affinity for receptors preferring para- or ortho-substituted aryl groups, such as serotonin or dopamine receptors .

Phenethyl and Benzhydryl Substitutions

  • This modification is associated with GPCR modulation, particularly GPR35 and GPR55, which are implicated in metabolic and inflammatory pathways .
  • 4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine ():
    The benzhydryl group introduces significant steric bulk, likely reducing binding to compact active sites but improving selectivity for lipid-rich environments .

Modifications on the Pyrazolo[3,4-d]pyrimidine Core

Chloromethyl and Methyl Derivatives

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine ():
    Substitutions at positions 1, 4, and 6 create a reactive intermediate for further functionalization. The chloromethyl group facilitates nucleophilic substitution, enabling the synthesis of derivatives with antibacterial and antiproliferative activities .

Amino and Hydrazine Derivatives

  • 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (): The amino group at position 4 enhances hydrogen-bonding capacity, critical for ATP-binding site inhibition in tyrosine kinases (e.g., EGFR). This derivative shows potent antitumor activity by blocking EGF-mediated signaling .
  • (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine ():
    The hydrazine moiety enables conjugation with carbonyl groups, forming Schiff bases that exhibit diverse pharmacological properties, including antiviral and antifungal effects .

Kinase Inhibition

The target compound’s pyrazolo[3,4-d]pyrimidine core aligns with known kinase inhibitors. For example:

  • 4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidines (): These inhibit EGFR tyrosine kinase with IC₅₀ values in the nanomolar range, suppressing cancer cell proliferation .
  • Multi-target Agents (): Derivatives combining pyrazolo[3,4-d]pyrimidine with morpholino or piperazinyl groups show dual HER2/CD221 inhibition, suggesting utility in breast cancer therapy .

GPCR Modulation

Comparative Data Table

Compound Name Key Substituents Biological Target/Activity Key Findings References
4-(4-(2-Chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-(2-Chlorophenylpiperazinyl) Kinases/GPCRs (putative) Structural similarity to EGFR inhibitors; potential CNS activity
1-(2-Chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-(3-Chlorophenylpiperazinyl) Serotonin/Dopamine Receptors Altered receptor affinity due to meta-chloro substitution
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Methyl, 4-Chloro, 6-Chloromethyl Antibacterial Precursor High reactivity for synthesizing disubstituted derivatives
4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidine 4-Amino, 1-Phenyl EGFR Tyrosine Kinase IC₅₀ = 12 nM; blocks EGF signal transduction
1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-Chlorobenzyl), 4-Phenylpiperazinyl GPR35/GPR55 Modulates metabolic and inflammatory pathways

Key Research Findings

Synthetic Flexibility: The pyrazolo[3,4-d]pyrimidine core allows diverse substitutions, enabling tailored pharmacokinetic profiles. For example, chlorobenzyl groups () enhance lipophilicity, while amino groups () improve target engagement .

Receptor Specificity: Minor changes in substituent position (e.g., 2- vs. 3-chlorophenyl on piperazine) significantly alter receptor binding. Ortho-substituted derivatives may favor GPCRs, whereas para-substituted analogs target kinases .

Therapeutic Potential: Derivatives with dual kinase/GPCR activity () represent promising multi-target agents for complex diseases like cancer and diabetes .

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